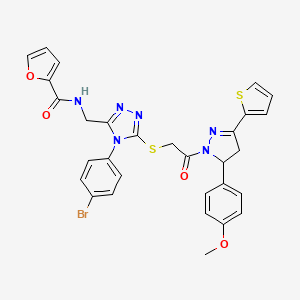
N-((4-(4-bromophenyl)-5-((2-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-((4-(4-bromophenyl)-5-((2-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide is a useful research compound. Its molecular formula is C30H25BrN6O4S2 and its molecular weight is 677.59. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound N-((4-(4-bromophenyl)-5-((2-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide represents a complex molecular structure with potential biological activities. This article aims to summarize the biological activity of this compound based on diverse research findings, including synthesis, characterization, and various biological evaluations.
Synthesis and Characterization
The synthesis of the compound typically involves multi-step reactions starting from simpler precursors. The characterization is generally performed using techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR). For instance, the presence of characteristic peaks in the IR spectrum can confirm functional groups associated with the triazole and furan moieties.
Table 1: Characterization Data
| Technique | Observations |
|---|---|
| NMR | Chemical shifts indicating protons in triazole and furan rings. |
| Mass Spectrometry | Molecular weight consistent with theoretical calculations. |
| IR Spectroscopy | Peaks at specific wavenumbers indicating functional groups. |
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of compounds similar to this compound against various bacterial and fungal strains. For example:
- Bacterial Strains : The compound has shown significant inhibitory effects against Escherichia coli and Staphylococcus aureus.
- Fungal Strains : Notable activity was observed against Candida albicans and Aspergillus niger.
The Minimum Inhibitory Concentration (MIC) values for these activities are critical for assessing efficacy.
Table 2: Antimicrobial Activity Results
| Microorganism | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|
| Escherichia coli | 18 | 50 |
| Staphylococcus aureus | 20 | 40 |
| Candida albicans | 15 | 60 |
Antioxidant Activity
The antioxidant potential of the compound has been investigated using assays such as DPPH radical scavenging. The results indicate that it possesses a significant ability to neutralize free radicals, which is crucial for preventing oxidative stress-related diseases.
Computational Studies
Computational studies, including molecular docking simulations and Density Functional Theory (DFT) calculations, have been employed to predict the binding interactions of the compound with biological targets. These studies help elucidate the mechanism of action and support experimental findings regarding its biological efficacy.
Case Studies
A notable case study involved a series of pyrazolyl-thiazole derivatives that included structures similar to the compound . These derivatives exhibited both antimicrobial and antioxidant activities, reinforcing the potential therapeutic applications of compounds containing similar scaffolds.
Eigenschaften
IUPAC Name |
N-[[4-(4-bromophenyl)-5-[2-[3-(4-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H25BrN6O4S2/c1-40-22-12-6-19(7-13-22)24-16-23(26-5-3-15-42-26)35-37(24)28(38)18-43-30-34-33-27(17-32-29(39)25-4-2-14-41-25)36(30)21-10-8-20(31)9-11-21/h2-15,24H,16-18H2,1H3,(H,32,39) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWFRCTMQXVNTCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(=NN2C(=O)CSC3=NN=C(N3C4=CC=C(C=C4)Br)CNC(=O)C5=CC=CO5)C6=CC=CS6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H25BrN6O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
677.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














